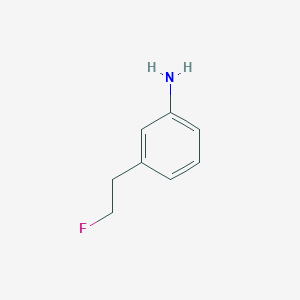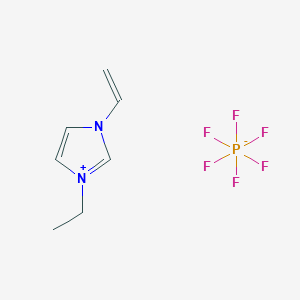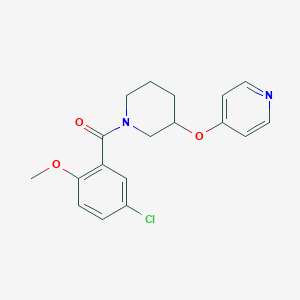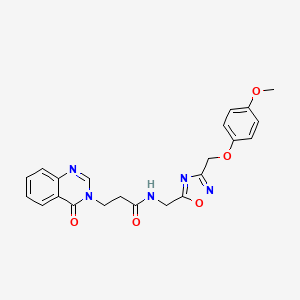
3-(2-Fluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethyl)aniline is an organic compound with the molecular weight of 139.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(2-Fluoroethyl)aniline is1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 1 fluorine atom. Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Fluoroethyl)aniline are not detailed in the searched resources, anilines are known to undergo various reactions. For instance, they can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, which can then be analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
3-(2-Fluoroethyl)aniline is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Radiosynthesis of PET Tracers
3-(2-Fluoroethyl)aniline: serves as a precursor for the synthesis of radiotracers used in positron emission tomography (PET). For instance, researchers have employed it in the automated radiosynthesis of two 18F-labeled tracers : . These tracers include:
Conductive Polymers
Aniline is an aromatic compound with a flexible structure. It can participate in hydrogen bonding interactions, particularly with the NH group. Researchers have explored its use in the manufacturing of conductive polymers . These polymers have applications in electronics, sensors, and energy storage devices.
Safety and Hazards
3-(2-Fluoroethyl)aniline is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .
Orientations Futures
While specific future directions for 3-(2-Fluoroethyl)aniline are not mentioned in the searched resources, anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, the development of versatile ways to synthesize anilines from abundant chemicals is of great interest .
Propriétés
IUPAC Name |
3-(2-fluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLTSQYAYNFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)



![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)




